5-Formyl-2-iodobenzonitrile

Catalog No.
S15399827
CAS No.
M.F
C8H4INO
M. Wt
257.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formyl-2-iodobenzonitrile

Product Name

5-Formyl-2-iodobenzonitrile

IUPAC Name

5-formyl-2-iodobenzonitrile

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

InChI

InChI=1S/C8H4INO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H

InChI Key

NVHKTHOCYRISML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)I

5-Formyl-2-iodobenzonitrile is an organic compound characterized by its unique structure, which includes a formyl group (-CHO) and an iodo group (-I) attached to a benzene ring that also contains a nitrile group (-C≡N). Its molecular formula is C8H5IN2OC_8H_5IN_2O, and it has a CAS number of 1289065-41-3. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups that facilitate various

  • Nucleophilic Substitution: The iodo group can be replaced by nucleophiles, making it useful in the synthesis of more complex molecules.
  • Condensation Reactions: The formyl group can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde, depending on the conditions used, allowing for the modification of the compound's functionality.

These reactions highlight the versatility of 5-formyl-2-iodobenzonitrile in synthetic organic chemistry, particularly in constructing more complex molecular architectures.

Several methods have been reported for synthesizing 5-formyl-2-iodobenzonitrile:

  • From 2-Iodobenzonitrile: A common approach involves the reaction of 2-iodobenzonitrile with suitable reagents such as formic acid or other aldehyde precursors under acidic conditions to introduce the formyl group.
  • Using Boronic Acids: Another method involves coupling reactions with boronic acids in the presence of palladium catalysts, which can facilitate the formation of the desired compound from simpler starting materials .
  • Via Electrophilic Aromatic Substitution: The introduction of the formyl group can also be achieved through electrophilic aromatic substitution reactions, where appropriate electrophiles are reacted with substituted iodobenzonitriles .

5-Formyl-2-iodobenzonitrile has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its structural features may lend themselves to modifications that could lead to new pharmaceutical agents.
  • Material Science: The compound may be utilized in developing advanced materials due to its unique electronic properties.

Research into the interactions of 5-formyl-2-iodobenzonitrile with biological systems is still emerging. Preliminary studies suggest that compounds containing similar functional groups can interact with various biological targets, including enzymes involved in metabolic pathways. Further investigation is needed to elucidate specific interactions and mechanisms of action for this compound.

Several compounds share structural similarities with 5-formyl-2-iodobenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-IodobenzonitrileIodo and nitrile groupsCommonly used in nucleophilic substitution reactions
4-IodobenzaldehydeIodo and aldehyde groupsExhibits different reactivity patterns due to aldehyde functionality
5-BromobenzonitrileBromine instead of iodineSimilar reactivity but potentially lower reactivity due to bromine
3-Iodobenzoic acidCarboxylic acid instead of nitrileAcidic properties may alter solubility and reactivity

These compounds illustrate different functionalization patterns that can influence their reactivity and applications in synthesis and medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

256.93376 g/mol

Monoisotopic Mass

256.93376 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types